![molecular formula C13H13N5O B10884991 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B10884991.png)
1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that features a unique triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with hydrazides, followed by cyclization to form the triazolopyrimidine ring. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and improves yield .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and scalability. The use of microwave-assisted synthesis in an industrial setting can enhance efficiency and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interaction with biological targets.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines.
Scientific Research Applications
1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The triazolopyrimidine core is crucial for binding to the active site of the enzyme, disrupting its function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyrazolopyrimidines: These compounds share a similar core structure and are also studied for their anti-cancer properties.
Triazolopyridines: These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness: 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable lead compound for the development of new therapeutic agents.
Properties
Molecular Formula |
C13H13N5O |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
1-(5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C13H13N5O/c1-8-11(9(2)19)12(10-4-3-5-14-6-10)18-13(17-8)15-7-16-18/h3-7,12H,1-2H3,(H,15,16,17) |
InChI Key |
YIUUFBGDANLMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)
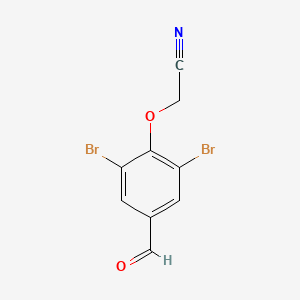
![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)
![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)
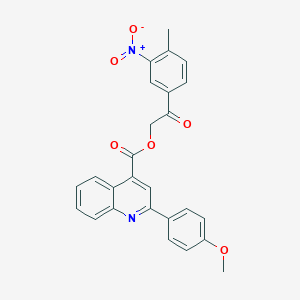
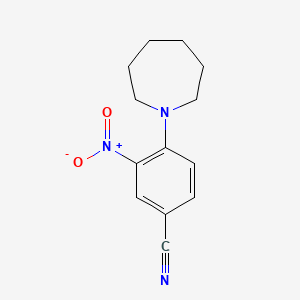
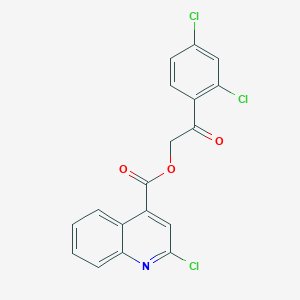
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)
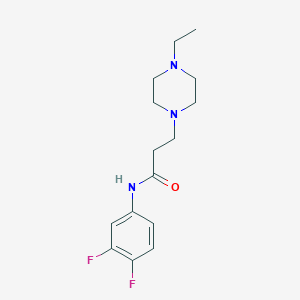
![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

